![molecular formula C11H23NO B1475546 1-[(Dipropylamino)methyl]cyclobutan-1-ol CAS No. 1597119-58-8](/img/structure/B1475546.png)

1-[(Dipropylamino)methyl]cyclobutan-1-ol

Vue d'ensemble

Description

1-[(Dipropylamino)methyl]cyclobutan-1-ol (DPCB) is a cyclic ether compound that has recently become a subject of scientific interest due to its unique properties. DPCB has been studied for its potential applications in a variety of fields, including organic synthesis, drug delivery, and biochemistry.

Applications De Recherche Scientifique

Stereodivergent Syntheses

Research on cyclobutane derivatives demonstrates their utility in stereodivergent syntheses. For example, the synthesis of bis(cyclobutane) β-dipeptides from cyclobutane carboxylate showcases the application of cyclobutane derivatives in producing β-amino acid oligomers, which are significant for peptide synthesis (Izquierdo et al., 2002).

Cascade Construction of Functionalized Derivatives

Cyclobutane derivatives are instrumental in cascade constructions yielding functionalized cyclobutene, cyclobutane, and cyclopropane derivatives. This methodology underscores the versatility of cyclobutane in organic synthesis, offering a route to various functionalized structures (Yao & Shi, 2007).

Anionic Polymerization

Anionic polymerization of cyclobutene derivatives like methyl cyclobutene-1-carboxylate highlights the potential of cyclobutane-based monomers in polymer science. This process results in polymers with 1,2-linked cyclobutane rings, indicating the applicability of cyclobutane derivatives in creating novel polymeric materials (Kitayama et al., 2004).

Isoprenoid Biosynthetic Pathway

Cyclobutane derivatives also play a role in the biosynthesis of isoprenoid compounds. Research suggests a common mechanism involving cyclobutanation among other reactions in the isoprenoid biosynthetic pathway, highlighting the biological significance of cyclobutane derivatives in natural product synthesis (Thulasiram et al., 2008).

Synthesis of Biologically Active Structures

The synthesis of aminocyclobutanes and aminocyclopropanes via CuH-catalyzed hydroamination of strained trisubstituted alkenes exemplifies the application of cyclobutane derivatives in producing biologically active compounds. This method showcases the importance of cyclobutane units in medicinal chemistry (Feng et al., 2019).

Propriétés

IUPAC Name |

1-[(dipropylamino)methyl]cyclobutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23NO/c1-3-8-12(9-4-2)10-11(13)6-5-7-11/h13H,3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRZNVCSEGXEEBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)CC1(CCC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(Dipropylamino)methyl]cyclobutan-1-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

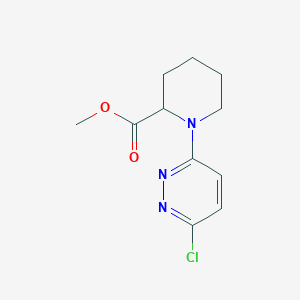

![1-{[(5-Hydroxypentyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1475486.png)